molecular formula C52H106N2O B14512122 4-(Didodecylamino)-N,N-didodecylbutanamide CAS No. 62746-34-3

4-(Didodecylamino)-N,N-didodecylbutanamide

Cat. No.: B14512122
CAS No.: 62746-34-3
M. Wt: 775.4 g/mol
InChI Key: HHKJQPWVDQXARX-UHFFFAOYSA-N
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Description

4-(Didodecylamino)-N,N-didodecylbutanamide is a synthetic organic compound characterized by its long alkyl chains and amide functional group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Didodecylamino)-N,N-didodecylbutanamide typically involves the reaction of didodecylamine with a suitable butanoyl chloride derivative. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The mixture is stirred at room temperature, and the product is purified using column chromatography on a basic alumina column .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Didodecylamino)-N,N-didodecylbutanamide can undergo various chemical reactions, including:

    Oxidation: The long alkyl chains can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the amide group.

    Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

4-(Didodecylamino)-N,N-didodecylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Didodecylamino)-N,N-didodecylbutanamide primarily involves its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the amide group can form hydrogen bonds with water molecules. This dual functionality allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dioctylamino)-N,N-dioctylbutanamide
  • 4-(Dihexylamino)-N,N-dihexylbutanamide
  • 4-(Didecylamino)-N,N-didecylbutanamide

Uniqueness

4-(Didodecylamino)-N,N-didodecylbutanamide is unique due to its longer alkyl chains, which provide superior surfactant properties compared to its shorter-chain analogs. This makes it particularly effective in applications requiring strong hydrophobic interactions and stabilization of emulsions .

Properties

CAS No.

62746-34-3

Molecular Formula

C52H106N2O

Molecular Weight

775.4 g/mol

IUPAC Name

4-(didodecylamino)-N,N-didodecylbutanamide

InChI

InChI=1S/C52H106N2O/c1-5-9-13-17-21-25-29-33-37-41-47-53(48-42-38-34-30-26-22-18-14-10-6-2)49-45-46-52(55)54(50-43-39-35-31-27-23-19-15-11-7-3)51-44-40-36-32-28-24-20-16-12-8-4/h5-51H2,1-4H3

InChI Key

HHKJQPWVDQXARX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCC(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

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